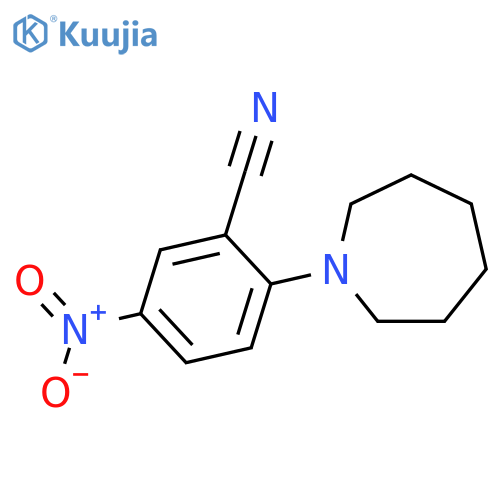

Cas no 78243-61-5 (2-Azepan-1-yl-5-nitrobenzonitrile)

2-Azepan-1-yl-5-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Azepan-1-yl)-5-nitrobenzonitrile

- STK501397

- 2-azepan-1-yl-5-nitrobenzonitrile

- LS-01844

- AKOS000321722

- 78243-61-5

- MFCD07706807

- ALBB-004932

- H23655

- 2-Azepan-1-yl-5-nitrobenzonitrile

-

- MDL: MFCD07706807

- インチ: InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2

- InChIKey: YHAHHLXDJPCKMK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 245.116426730Da

- どういたいしつりょう: 245.116426730Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-Azepan-1-yl-5-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB405563-5g |

2-Azepan-1-yl-5-nitrobenzonitrile; . |

78243-61-5 | 5g |

€637.00 | 2025-02-21 | ||

| Chemenu | CM286734-5g |

2-(Azepan-1-yl)-5-nitrobenzonitrile |

78243-61-5 | 97% | 5g |

$497 | 2024-07-23 | |

| TRC | A290150-500mg |

2-Azepan-1-yl-5-nitrobenzonitrile |

78243-61-5 | 500mg |

$ 300.00 | 2022-06-08 | ||

| TRC | A290150-250mg |

2-Azepan-1-yl-5-nitrobenzonitrile |

78243-61-5 | 250mg |

$ 185.00 | 2022-06-08 | ||

| A2B Chem LLC | AI98106-500mg |

2-Azepan-1-yl-5-nitrobenzonitrile |

78243-61-5 | >95% | 500mg |

$412.00 | 2024-04-19 | |

| A2B Chem LLC | AI98106-1g |

2-Azepan-1-yl-5-nitrobenzonitrile |

78243-61-5 | >95% | 1g |

$439.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742621-5g |

2-(Azepan-1-yl)-5-nitrobenzonitrile |

78243-61-5 | 98% | 5g |

¥4468.00 | 2024-07-28 | |

| abcr | AB405563-500 mg |

2-Azepan-1-yl-5-nitrobenzonitrile |

78243-61-5 | 500MG |

€195.40 | 2023-01-22 | ||

| Chemenu | CM286734-5g |

2-(Azepan-1-yl)-5-nitrobenzonitrile |

78243-61-5 | 97% | 5g |

$497 | 2021-06-09 | |

| abcr | AB405563-1 g |

2-Azepan-1-yl-5-nitrobenzonitrile |

78243-61-5 | 1g |

€239.00 | 2023-06-17 |

2-Azepan-1-yl-5-nitrobenzonitrile 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

2-Azepan-1-yl-5-nitrobenzonitrileに関する追加情報

Introduction to 2-(Azepan-1-yl)-5-nitrobenzonitrile (CAS No. 78243-61-5) and Its Emerging Applications in Chemical Biology

2-(Azepan-1-yl)-5-nitrobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 78243-61-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitroaromatic benzonitrile derivatives, characterized by its unique structural motif—a benzene ring substituted with a nitrile group at the 5-position and an azepane ring at the 2-position. The azepane moiety introduces a cyclic amine structure, which is known for its potential to enhance binding affinity and selectivity in drug design, while the nitro group serves as a versatile handle for further functionalization and bioactivity modulation.

The synthesis of 2-(Azepan-1-yl)-5-nitrobenzonitrile involves a multi-step process that typically begins with the nitration of a benzene precursor, followed by functional group interconversion to introduce the nitrile group. The introduction of the azepane ring is achieved through nucleophilic substitution or cycloaddition reactions, depending on the synthetic strategy employed. The compound’s stability under various reaction conditions makes it a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents.

In recent years, 2-(Azepan-1-yl)-5-nitrobenzonitrile has been explored for its potential applications in the design of small-molecule inhibitors targeting various biological pathways. One of the most promising areas of research is its use as a scaffold for developing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is associated with numerous diseases, including cancer. The azepane ring in 2-(Azepan-1-yl)-5-nitrobenzonitrile can be tailored to optimize interactions with specific kinase domains, while the nitro group provides a site for covalent bonding or redox modulation—strategies that have been increasingly employed in recent drug discovery campaigns.

Recent studies have highlighted the compound’s potential as an anticancer agent. Researchers have demonstrated that derivatives of 2-(Azepan-1-yl)-5-nitrobenzonitrile can selectively inhibit certain kinases by binding to their ATP-binding pockets. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy. Additionally, the nitrile group can be hydrolyzed to form carboxylic acids or converted into amides, allowing for further derivatization and optimization of bioactivity. These properties make 2-(Azepan-1-yl)-5-nitrobenzonitrile a versatile building block for structure-based drug design.

The compound has also shown promise in the development of antimicrobial agents. Emerging evidence suggests that nitroaromatic compounds can disrupt bacterial cell membranes or interfere with essential metabolic pathways. By incorporating an azepane ring, which enhances solubility and cell permeability, researchers aim to improve the pharmacokinetic properties of these antimicrobial agents. Preliminary in vitro studies have indicated that certain derivatives of 2-(Azepan-1-yl)-5-nitrobenzonitrile exhibit potent activity against Gram-positive and Gram-negative bacteria, making them attractive candidates for further development.

Another area where 2-(Azepan-1-yl)-5-nitrobenzonitrile has been investigated is in neurodegenerative disease research. The azepane moiety’s ability to cross the blood-brain barrier has opened up possibilities for developing treatments targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Nitroaromatic compounds are known to modulate neurotransmitter systems, and by leveraging this property, researchers hope to identify novel therapeutic strategies. Early-stage investigations have revealed that derivatives of this compound can interact with specific receptors and enzymes involved in neurodegeneration, warranting further exploration.

The chemical biology applications of 2-(Azepan-1-yl)-5-nitrobenzonitrile extend beyond inhibition studies; it also serves as a valuable tool for mechanistic investigations. The nitro group can be reduced to an amine or diazotized to form diazonium intermediates, which are useful for probing protein-protein interactions or labeling biomolecules. These reactivity features make it an indispensable tool for biochemical assays and high-throughput screening campaigns aimed at identifying new drug targets.

The synthesis and functionalization of 2-(Azepan-1-yl)-5-nitrobenzonitrile have been refined over time, leading to more efficient and scalable methods. Advances in catalytic processes and green chemistry principles have enabled researchers to produce this compound with higher yields and purity while minimizing waste generation. Such improvements are critical for ensuring sustainable drug development practices and reducing costs associated with pharmaceutical manufacturing.

Future directions in the study of 2-(Azepan-1-yl)-5-nitrobenzonitrile include exploring its role in modulating immune responses and inflammation. Given its structural versatility, this compound could be adapted into immunomodulatory agents that target pathways involved in autoimmune diseases or chronic inflammation. Additionally, computational modeling techniques are being employed to predict how different derivatives will interact with biological targets, accelerating the discovery process.

In conclusion, 2-(Azepan-1-yl)-5-nitrobenzonitrile (CAS No. 78243-61-5) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features—combining an azepane ring with a nitroaromatic benzene core—make it an excellent scaffold for designing drugs targeting various diseases. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly important role in advancing therapeutic interventions across multiple disciplines.

78243-61-5 (2-Azepan-1-yl-5-nitrobenzonitrile) 関連製品

- 1596784-41-6(1-{1-(iodomethyl)cyclopentyloxy}-3-methylcyclohexane)

- 13942-05-7(4-Benzamido-cyclohexanone)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)

- 133519-04-7(Chiralyst Ru802)

- 2361721-53-9(1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one)

- 2229348-26-7(2-amino-2-(1-phenylcyclopentyl)ethan-1-ol)

- 99863-04-4(N-(2-methylpropyl)cyclohexanamine hydrochloride)

- 1249392-60-6({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine)